molecular formula C21H21N3S B2846032 N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-34-7

N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2846032
CAS RN: 393830-34-7
M. Wt: 347.48
InChI Key: FTNYFPBHMLNLPX-UHFFFAOYSA-N
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Description

N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds structurally related to N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide have demonstrated significant antibacterial and antifungal properties. For instance, N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides showed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains (Bhat et al., 2022). Similarly, novel 2-pyrazoline derivatives have been identified as potential anticonvulsant agents, indicating their versatility in drug design (Bhandari et al., 2013).

Anticancer Properties

Research has also explored the anticancer potential of compounds within this chemical family. New pyridopyrimidinone-based thiadiazoles and pyrazolines, for instance, have shown powerful activity against the MCF-7 cell line, a model for breast cancer research (Gomha et al., 2017). Another study highlighted a ternary Cu(II) complex with pyrazolone base demonstrating significant anti-cancer activity towards A549 human lung carcinoma cells with minimal toxicity to non-cancerous cells (Vyas et al., 2013).

Antidepressant Activity

Additionally, compounds such as phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant and neurotoxicity screening, showing promising results as potential antidepressant medications (Mathew et al., 2014).

Structural and Spectroscopic Studies

Structural and spectroscopic investigations of related compounds, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, have provided insights into their potential applications in medicinal chemistry through detailed experimental and theoretical analysis (Viveka et al., 2016).

DNA Binding and Molecular Docking Studies

Molecular docking and DNA binding studies of novel heterocyclic compounds, including pyrazolyl and pyrazoline derivatives, have indicated their potential as antimicrobial agents with mechanisms involving intercalation and groove binding to DNA, thus providing a foundation for further exploration in drug development (Lamani et al., 2010).

properties

IUPAC Name

1-(4-methylphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3S/c1-16-9-11-17(12-10-16)20-19-8-5-13-23(19)14-15-24(20)21(25)22-18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNYFPBHMLNLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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